molecular formula C9H10N4 B6153398 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline CAS No. 1864487-90-0

4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Cat. No. B6153398
CAS RN: 1864487-90-0
M. Wt: 174.2
InChI Key:
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Description

“4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of “4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” and its analogs can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Molecular Structure Analysis

The molecular structure of “4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” can be characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

The “4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” and its analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” can be determined by various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS .

Mechanism of Action

The mechanism of action of “4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” and its analogs is through direct binding with the active site residues of carbonic anhydrase-II enzyme .

Safety and Hazards

As for the safety and hazards of “4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline”, it’s important to handle this compound with care, using personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves .

Future Directions

The future directions of “4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” research could focus on further exploring its potential applications in pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to understand its inhibitory potential against carbonic anhydrase-II enzyme .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline involves the reaction of 4-chloroaniline with sodium azide to form 4-azidoaniline, which is then reacted with copper(I) iodide and sodium ascorbate to form 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline via a copper-catalyzed azide-alkyne cycloaddition reaction.", "Starting Materials": [ "4-chloroaniline", "sodium azide", "copper(I) iodide", "sodium ascorbate", "acetonitrile", "water" ], "Reaction": [ "Dissolve 4-chloroaniline in acetonitrile and add sodium azide.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter off any precipitated sodium chloride.", "Concentrate the filtrate to obtain 4-azidoaniline.", "Dissolve 4-azidoaniline in a mixture of acetonitrile and water.", "Add copper(I) iodide and sodium ascorbate to the solution.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter off any precipitated copper(I) iodide.", "Concentrate the filtrate to obtain 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline." ] }

CAS RN

1864487-90-0

Product Name

4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Molecular Formula

C9H10N4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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